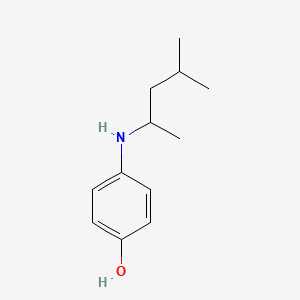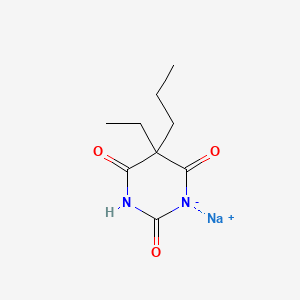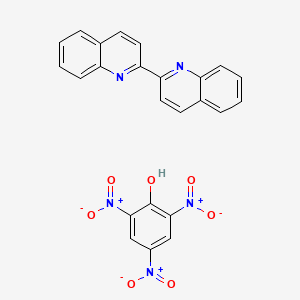
4-(4-Methylpentan-2-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentan-2-ylamino)phenol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.285 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-(4-methylpentan-2-ylamino) group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Methylpentan-2-ylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion to produce 4-methylbenzenols . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Methylpentan-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
4-(4-Methylpentan-2-ylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpentan-2-ylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
4-(4-Methylpentan-2-ylamino)phenol can be compared with other phenolic compounds, such as:
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, known for its antiseptic properties.
4-Methyl-2-pentanol: An alcohol with a similar alkyl chain but different functional group. These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
63877-47-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(4-methylpentan-2-ylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-10(3)13-11-4-6-12(14)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
NZUWJMQBHGQBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)




![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)



![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)

